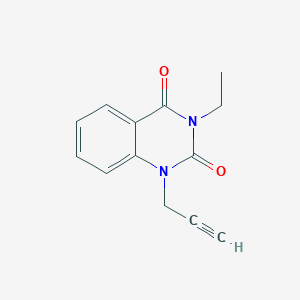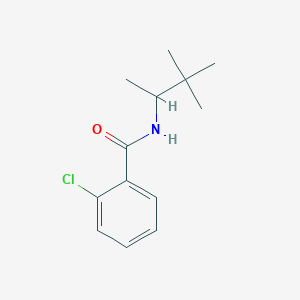![molecular formula C19H12ClN3O2S2 B4720828 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole
Overview
Description
4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiazole, which is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its ring structure. The synthesis method of this compound involves the reaction of 4-chlorobenzyl chloride with 4-nitrothiazole in the presence of a base.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets within the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole can exert various biochemical and physiological effects within the body. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have fluorescent properties, which make it useful as a probe for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole. One possible direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of various diseases. Finally, the use of this compound as a fluorescent probe for imaging biological systems could also be further explored.
Scientific Research Applications
4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole has potential applications in various fields of scientific research. One of the main areas of application is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S2/c20-14-5-1-12(2-6-14)16-10-26-18(21-16)9-19-22-17(11-27-19)13-3-7-15(8-4-13)23(24)25/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAZRLYXMIPPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)

![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)

![6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4720840.png)
![2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4720847.png)
